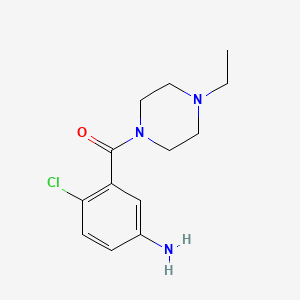

(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone

Description

“(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone” is a synthetic arylpiperazine methanone derivative characterized by a 5-amino-2-chlorophenyl group linked to a 4-ethylpiperazine moiety via a ketone bridge. This structural motif is common in medicinal chemistry, particularly in the design of ligands targeting central nervous system (CNS) receptors and enzymes .

Properties

IUPAC Name |

(5-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(15)3-4-12(11)14/h3-4,9H,2,5-8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXCHCAJYUWAEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-amino-2-chlorobenzoyl chloride with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Key Observations :

- Piperazine Substituents : The ethyl group in the target compound and 4f enhances lipophilicity compared to the methyl group in 4g, which may correlate with improved membrane permeability .

- Synthetic Accessibility : The benzothiazole derivatives (4f, 4g) exhibit moderate-to-low yields (28–48%), suggesting challenges in introducing bulky substituents .

- Biological Relevance : The pyrazolopyrimidinyl analog in (MW: 399.446, XlogP: 2.6) demonstrates the impact of aromatic heterocycles on molecular weight and hydrophobicity, critical for target engagement.

Functional Analogues with Aryl Group Variations

Key Observations :

- Aryl Group Impact: The 5-amino-2-chlorophenyl group in the target compound likely offers a balance between electron-withdrawing (Cl) and electron-donating (NH₂) effects, modulating receptor interactions.

- Biological Activities: Thiadiazole-phenyl derivatives (C1–C4) show broad-spectrum antimicrobial activity, while naphthyl methanones (e.g., 3h) are potent herbicides .

Biological Activity

(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone, with the CAS number 946691-05-0, is a compound that has attracted considerable attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Amino Group : Contributes to its reactivity and biological interactions.

- Chlorophenyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Ethylpiperazinyl Group : Provides basicity and can facilitate binding to biological targets.

The molecular formula is , with a molecular weight of approximately 253.73 g/mol.

The mechanism of action of (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, including:

- Receptors : It may bind to neurotransmitter receptors, modulating their activity and influencing signaling pathways.

- Enzymes : The compound could inhibit or activate enzymes involved in various biological processes, such as inflammation or cancer progression.

Anticancer Properties

Research indicates that (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone exhibits notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| U937 (Monocytic Leukemia) | 1.47 | Cell cycle arrest |

| CEM-C7 (T-cell Leukemia) | 0.79 | Caspase activation |

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which demonstrated dose-dependent effects on cell viability and apoptosis markers.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest potential neuroprotective effects. For instance, compounds similar to (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone have shown promise in models of neurodegenerative diseases, possibly by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone:

-

Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines, finding that modifications to the piperazine moiety significantly influenced activity.

- The presence of electron-donating groups was correlated with increased potency.

-

Neuroprotection Research :

- Research indicated that similar piperazine derivatives exhibited protective effects in models of Parkinson's disease by inhibiting neuroinflammation.

-

Mechanistic Insights :

- Molecular docking studies suggested strong interactions between the compound and target receptors, indicating potential for drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.